molecular formula C30H44N2O8 B1231053 2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-

2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-

Cat. No.: B1231053
M. Wt: 560.7 g/mol
InChI Key: SVSFCSOFEPJFSF-CIELKHGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl- is a natural product found in Nocardia with data available.

Scientific Research Applications

Synthesis and Chemical Properties

2-Azabicyclo compounds have been a subject of interest due to their unique structural features and potential applications in various fields of chemistry. For instance, studies have shown efficient synthesis methods for 2-azabicyclo[2.1.1]hexane ring systems, starting from specific anhydrides and employing photochemical methods. This synthesis involves key steps like stereoselective electrophilic addition and ring closure to afford the azabicyclohexane compounds with good overall yields (Lescop, Mevellec, & Huet, 2001). Such synthetic strategies open up pathways for creating a variety of azabicyclo compounds with potential applications in materials science and drug development.

Complex Formation and Ligand Behavior

Azabicyclo compounds also show interesting behavior in forming complexes with various metal ions. Research has demonstrated the synthesis of macrocyclic dilactams and their complexes with Ba(II) and Mg(II) perchlorates, suggesting a potential for these compounds to act as ligands in coordination chemistry (Kılıç & Gündüz, 1986). The ability to form stable complexes with metals can be leveraged in catalysis, environmental remediation, and the development of new materials.

Pharmacological Potential

While ensuring to exclude information related to drug use, dosage, and side effects, it's noteworthy that 1-aryl-3-azabicyclo[3.1.0]hexanes have been synthesized with potential as nonnarcotic analgesic agents, indicating the pharmacological relevance of azabicyclo compounds (Epstein et al., 1981). Such findings highlight the importance of these compounds in medicinal chemistry for the development of new therapeutic agents.

Material Science and Organic Synthesis

In the realm of organic synthesis and material science, azabicyclo compounds serve as key intermediates. For instance, the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives and their evaluation for antimalarial activities demonstrate the versatility of these compounds in creating biologically active molecules (Ningsanont et al., 2003). Additionally, the structural reinforcement of large macrocyclic ligands through azabicyclo compounds indicates their potential application in designing robust molecular frameworks (Wade et al., 1990).

Properties

Molecular Formula

C30H44N2O8

Molecular Weight

560.7 g/mol

IUPAC Name

[(4Z,6Z,10Z)-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate

InChI

InChI=1S/C30H44N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9-,17-11-,18-12-

InChI Key

SVSFCSOFEPJFSF-CIELKHGCSA-N

Isomeric SMILES

CC1CC(C(C(/C=C(\C(C(/C=C\C=C(/C(=O)NC2=CC(=CC(=C2O)C1OC)O)\C)C)OC(=O)N)/C)C)OC)OC

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)C)OC(=O)N)C)C)OC)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)C)OC(=O)N)C)C)OC)OC

synonyms

macbecin II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-
Reactant of Route 2
Reactant of Route 2
2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-
Reactant of Route 3
2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-
Reactant of Route 4
Reactant of Route 4
2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-
Reactant of Route 5
Reactant of Route 5
2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-
Reactant of Route 6
2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-

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